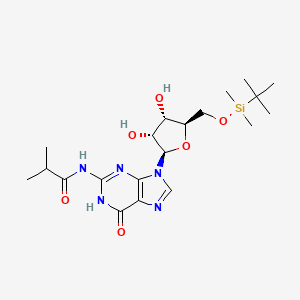

2'-TBDMS-ibu-rG

Description

Significance of Modified Ribonucleosides in Chemical Biology

RNA molecules are not merely passive carriers of genetic information; they are active participants in a vast array of cellular processes. Beyond the four canonical bases (adenosine, guanosine (B1672433), cytidine, and uridine), naturally occurring RNA contains over 140 different modified ribonucleosides. nih.govresearchgate.net These modifications can be as simple as methylation or as complex as the addition of amino acids or sugars. nih.govresearchgate.net

These chemical alterations are not random; they are critical for the proper function of various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). researchgate.netresearchgate.net Modifications can influence RNA structure, stability, and its interactions with proteins and other nucleic acids. researchgate.netnih.gov The absence or incorrect placement of these modifications can lead to a range of human diseases, from metabolic disorders to cancer. nih.govresearchgate.net

In the realm of therapeutics, the strategic use of modified ribonucleosides is revolutionizing medicine. Synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, can be designed to target and silence disease-causing genes. nih.govkulturkaufhaus.de Incorporating modifications into these synthetic RNAs enhances their stability against degradation by cellular enzymes and can improve their binding affinity and specificity, making them more effective as drugs. nih.govhuarenscience.com The development of mRNA vaccines is another prominent example where modified nucleosides are used to increase protein production and reduce unwanted immune responses. nih.gov

Contextual Role of 2'-TBDMS-ibu-rG as a Building Block in Oligoribonucleotide Synthesis

The automated chemical synthesis of RNA is a cyclical process that builds the molecule one nucleoside at a time on a solid support. wikipedia.orgkulturkaufhaus.de The success of this process hinges on the use of protecting groups to ensure that only the desired chemical bonds are formed. wikipedia.orgtrilinkbiotech.com This is where this compound plays its crucial role.

The synthesis is typically performed using phosphoramidite (B1245037) chemistry. wikipedia.orgnih.gov The building blocks, like this compound, are used in their phosphoramidite form, often referred to as 5'-O-DMT-2'-O-TBDMS-N2-isobutyrylguanosine 3'-CE phosphoramidite. protheragen.ai

Here's a breakdown of the roles of its components:

The 2'-TBDMS group: The 2'-hydroxyl group of the ribose sugar is highly reactive and must be protected to prevent chain cleavage and other side reactions during synthesis. atdbio.comglenresearch.com The TBDMS group is a bulky silyl (B83357) ether that provides robust protection under the conditions of the synthesis cycle but can be cleanly removed at the end using a fluoride (B91410) reagent. nih.govglenresearch.com

The N2-isobutyryl (ibu) group: The exocyclic amino group on the guanine (B1146940) base is also reactive and requires protection. researchgate.net The isobutyryl group is a standard acyl protecting group that is stable during synthesis and is typically removed during the final deprotection step with ammonia (B1221849) or a mixture of ammonia and methylamine (B109427). kulturkaufhaus.denih.govbiotage.com

The 5'-DMT group: In its phosphoramidite form, the nucleoside has a 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl. This acid-labile group is removed at the start of each coupling cycle to allow the next nucleoside to be added to the growing chain. glenresearch.combiotage.com

By using building blocks like this compound, chemists can assemble long, defined sequences of RNA with high fidelity, which are then purified for use in research and therapeutic applications. kulturkaufhaus.denih.gov

Historical Development of Protecting Group Strategies in RNA Synthesis Relevant to this compound

The chemical synthesis of RNA has historically lagged behind that of DNA due to the challenge of managing the reactive 2'-hydroxyl group. kulturkaufhaus.de Early methods, pioneered by researchers like H. Gobind Khorana, established the fundamental principles of using protecting groups in a stepwise synthesis. trilinkbiotech.com However, these early phosphodiester methods were slow and prone to side reactions. trilinkbiotech.com

A major breakthrough was the development of the phosphotriester method, which protected the phosphate (B84403) backbone during synthesis, and the adaptation of synthesis to a solid phase, which dramatically simplified the process. trilinkbiotech.com The introduction of phosphoramidite chemistry by Beaucage and Caruthers in the early 1980s became the gold standard for DNA synthesis and was later adapted for RNA. wikipedia.orgresearchgate.net

The key to successful RNA synthesis was finding the right protecting group for the 2'-hydroxyl. It needed to be stable throughout the many steps of synthesis but removable at the end without damaging the delicate RNA chain. atdbio.comglenresearch.com The tert-butyldimethylsilyl (TBDMS) group, extensively studied by Kelvin K. Ogilvie and his colleagues, emerged as a highly effective solution. glenresearch.com It offered the necessary stability and could be selectively removed with fluoride ions, a method that did not harm the internucleotide phosphodiester bonds. glenresearch.com The combination of the 2'-O-TBDMS group with base-labile protecting groups for the nucleobases, such as the isobutyryl group for guanosine, became the most widely adopted and reliable strategy for routine, automated RNA synthesis. glenresearch.comglenresearch.com This approach paved the way for the widespread availability of high-quality synthetic RNA for research, diagnostics, and the development of RNA-based therapeutics. kulturkaufhaus.de

Data and Compound Information

Chemical Properties of Guanosine Derivatives

The table below outlines the key chemical properties of the unprotected guanosine and its protected form, this compound, used in synthesis.

| Property | N2-Isobutyryl Guanosine | 2'-O-(tert-Butyldimethylsilyl)-N-isobutyrylguanosine (this compound) | 5'-DMT-2'-TBDMS-ibu-rG-3'-CE Phosphoramidite |

| CAS Number | 64350-24-9 caymanchem.com | 182007-86-9 chemicalbook.com | 147201-04-5 protheragen.ai |

| Molecular Formula | C₁₄H₁₉N₅O₆ caymanchem.com | C₂₀H₃₃N₅O₆Si chemicalbook.com | C₅₀H₆₈N₇O₉PSi protheragen.ai |

| Molecular Weight | 353.3 g/mol caymanchem.com | 467.59 g/mol chemicalbook.com | 970.2 g/mol protheragen.ai |

| Primary Role | Precursor in synthesis caymanchem.com | Protected ribonucleoside chemicalbook.com | Active building block for oligonucleotide synthesis protheragen.ai |

This table is generated based on data from cited sources.

Protecting Groups in RNA Synthesis

The efficiency of RNA synthesis relies on the orthogonal stability and selective removal of different protecting groups.

| Protected Group | Protecting Group Name | Abbreviation | Typical Deprotection Condition |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild acid (e.g., Trichloroacetic acid) glenresearch.combiotage.com |

| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF or TEA·3HF) nih.govglenresearch.com |

| Guanine (N2-Amine) | Isobutyryl | ibu | Base (e.g., Aqueous Ammonia/Methylamine) kulturkaufhaus.denih.gov |

| Phosphate | 2-Cyanoethyl | CE | Base (e.g., Aqueous Ammonia) kulturkaufhaus.de |

This table summarizes common protecting groups and their standard deprotection methods as described in the literature.

Structure

3D Structure

Properties

Molecular Formula |

C20H33N5O6Si |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(27)13(26)11(31-18)8-30-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 |

InChI Key |

RUKACXRBRJHKDV-XWXWGSFUSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O)O |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO[Si](C)(C)C(C)(C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tbdms Ibu Rg and Its Analogues

Overview of Phosphoramidite (B1245037) Chemistry in Oligoribonucleotide Synthesis

Phosphoramidite chemistry is the cornerstone of modern automated DNA and RNA synthesis. twistbioscience.comwikipedia.org This method's success stems from its high efficiency and the stability of the phosphoramidite building blocks, which allows for the sequential addition of nucleotides to a growing chain on a solid support. twistbioscience.comwikipedia.org The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation. wikipedia.org

A key challenge in oligoribonucleotide synthesis, as compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar. nih.govatdbio.comresearchgate.net This additional reactive site necessitates the use of a protecting group that is stable throughout the synthesis cycles but can be removed at the end without damaging the newly synthesized RNA strand. atdbio.comresearchgate.net The selection of an appropriate 2'-hydroxyl protecting group is therefore a crucial aspect of RNA synthesis. nih.govatdbio.com

Precursor Synthesis Strategies for Riboguanosine Derivatives Incorporating Ibuprofen Moiety

The synthesis of 2'-TBDMS-ibu-rG phosphoramidite requires the careful preparation of a protected riboguanosine precursor. This involves the strategic protection of the ribose hydroxyl groups and the exocyclic amino group of the guanine (B1146940) base.

Strategic Protection of Ribose Hydroxyl Groups

The presence of hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar necessitates a robust protection strategy to ensure regioselective reactions. umich.edu The goal is to have a single free hydroxyl group, typically at the 3' position, available for phosphitylation. nih.gov

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl function in RNA synthesis. atdbio.comfishersci.ptbiosearchtech.com Its popularity stems from its stability under the conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group and its compatibility with the phosphoramidite chemistry. atdbio.comoup.com The introduction of the TBDMS group is often achieved by reacting the nucleoside with TBDMS chloride. nih.gov However, this reaction can lead to a mixture of 2'- and 3'-silylated isomers, requiring careful chromatographic separation to isolate the desired 2'-O-TBDMS protected nucleoside. atdbio.com The steric bulk of the TBDMS group can also influence the efficiency of the subsequent coupling reactions during oligonucleotide synthesis. atdbio.com After the completion of the oligonucleotide synthesis, the TBDMS groups are typically removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). atdbio.comacs.org

The 5'-hydroxyl group of the ribose is typically protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. wikipedia.orgresearchgate.netumich.edu The DMT group offers several advantages: it can be introduced with high regioselectivity at the primary 5'-hydroxyl position, it is stable during subsequent reactions, and it can be easily and quantitatively removed with a mild acid treatment at the beginning of each synthesis cycle. umich.edu The steric bulk of the DMT group also plays a role in directing reactions to other positions of the nucleoside. researchgate.net The orange-colored trityl cation released upon deprotection provides a convenient method for monitoring the efficiency of each coupling step in the synthesis. umich.eduumich.edu

Utility of the 2'-O-Tert-Butyldimethylsilyl (TBDMS) Group in Ribonucleoside Chemistry

Regioselective Functionalization and Protection of Guanosine (B1672433) Nucleobase (N2-isobutyryl)

The exocyclic N2 amino group of guanine is nucleophilic and must be protected to prevent side reactions during oligonucleotide synthesis. umich.eduumich.edu The isobutyryl (ibu) group is a commonly used protecting group for this purpose. fishersci.ptcaymanchem.com The N2-isobutyryl guanosine derivative is a precursor in the synthesis of various modified oligonucleotides. caymanchem.com The introduction of the isobutyryl group is typically achieved by reacting the guanosine with isobutyric anhydride (B1165640). u-szeged.hu The isobutyryl group is stable throughout the synthesis and is removed during the final deprotection step, usually with aqueous ammonia (B1221849). biosearchtech.com

Phosphitylation Reactions for this compound Phosphoramidite Formation

The final step in the synthesis of the this compound phosphoramidite is the phosphitylation of the free 3'-hydroxyl group of the fully protected nucleoside. Current time information in Bangalore, IN.tcichemicals.com This reaction converts the nucleoside into a reactive phosphoramidite monomer. A common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator like 1H-tetrazole or 5-ethylthio-1H-tetrazole. atdbio.comumich.edutcichemicals.com The resulting phosphoramidite is a stable compound that can be stored and used in automated oligonucleotide synthesizers. tcichemicals.commedchemexpress.com

Detailed Protocols for the Chemical Synthesis of this compound Phosphoramidite

The general synthetic pathway can be outlined as follows:

Protection of the Exocyclic Amine (N2-position): The synthesis often starts with guanosine. The exocyclic N2-amino group is protected to prevent side reactions during subsequent steps. For this compound, an isobutyryl (ibu) group is used. This is typically achieved by reacting guanosine with isobutyric anhydride.

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group. glenresearch.com This acid-labile group is crucial for automated synthesis as its removal at the start of each coupling cycle releases a colored cation (DMT+), allowing for real-time monitoring of synthesis efficiency. harvard.edu This reaction is typically performed using DMT-chloride in the presence of a base like pyridine.

Selective Protection of the 2'-Hydroxyl Group: Differentiating between the 2'- and 3'-hydroxyl groups of the ribose sugar is a critical challenge in RNA synthesis. For the synthesis of 2'-TBDMS protected monomers, the tert-butyldimethylsilyl (TBDMS) group is introduced. The reaction of the 5'-O-DMT-N2-ibu-guanosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst like imidazole (B134444) in a solvent such as N,N-dimethylformamide (DMF) yields a mixture of 2'- and 3'-silylated isomers. wikipedia.org These isomers must then be carefully separated by column chromatography to isolate the desired 2'-O-TBDMS product. atdbio.com

Phosphitylation of the 3'-Hydroxyl Group: The final step is the conversion of the free 3'-hydroxyl group into a reactive phosphoramidite moiety. This is achieved by reacting the 2'-O-TBDMS protected nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in an anhydrous, non-nucleophilic environment. vulcanchem.com The resulting product is the target this compound phosphoramidite, which is purified and prepared for use in solid-phase oligonucleotide synthesis.

Table 1: Key Reagents in this compound Phosphoramidite Synthesis

| Step | Target Functional Group | Reagent | Protecting Group |

| 1 | N2-Amine | Isobutyric Anhydride | Isobutyryl (ibu) |

| 2 | 5'-Hydroxyl | DMT-Chloride | Dimethoxytrityl (DMT) |

| 3 | 2'-Hydroxyl | TBDMS-Chloride | tert-Butyldimethylsilyl (TBDMS) |

| 4 | 3'-Hydroxyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Cyanoethyl (CE) Phosphoramidite |

Orthogonal Protecting Group Systems in Solid-Phase Oligoribonucleotide Synthesis Employing this compound

The success of solid-phase RNA synthesis relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting the others. umich.edunih.gov The phosphoramidite this compound is designed with this principle at its core. The system allows for the sequential deprotection of specific functional groups at various stages of the synthesis and final cleavage/deprotection process.

The orthogonality of the protecting groups is summarized below:

5'-O-Dimethoxytrityl (DMT): This group is acid-labile and is removed at the beginning of each synthesis cycle to free the 5'-hydroxyl for the next coupling reaction. This is typically done using a mild organic acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent. nih.gov

N2-Isobutyryl (ibu) and 3'-O-Phosphoramidite (Cyanoethyl): The acyl protecting group on the guanine base (isobutyryl) and the cyanoethyl (CE) group protecting the phosphate (B84403) backbone are both base-labile. harvard.eduwikipedia.org They are stable throughout the synthesis cycles but are removed during the final deprotection step, typically using aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). glenresearch.com

2'-O-tert-Butyldimethylsilyl (TBDMS): The silyl (B83357) ether protecting the 2'-hydroxyl group is stable to both the acidic conditions of DMT removal and the basic conditions used to cleave the base/phosphate protecting groups. mdpi.com It is specifically cleaved by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF), in the final deprotection stage after the base-labile groups have been removed. nih.govglenresearch.commdpi.com

This multi-layered protection scheme ensures that the correct bonds are formed during chain elongation and that the delicate RNA oligonucleotide is not damaged during the removal of the various protective moieties. The fluoride-mediated deprotection of the silyl ether is quite orthogonal to the other acid- and base-labile groups, making the TBDMS group a cornerstone of RNA synthesis for many years. mdpi.com

Table 2: Orthogonal Protecting Groups in this compound Chemistry

| Protecting Group | Protected Moiety | Lability | Deprotection Reagent(s) | Stage of Removal |

| DMT (Dimethoxytrityl) | 5'-Hydroxyl | Acid-Labile | Trichloroacetic Acid (TCA) / Dichloroacetic Acid (DCA) | Start of each synthesis cycle |

| ibu (Isobutyryl) | N2-Amine (Guanine) | Base-Labile | Ammonium Hydroxide (NH4OH) / Methylamine (AMA) | Final deprotection (post-synthesis) |

| CE (Cyanoethyl) | Phosphate | Base-Labile | Ammonium Hydroxide (NH4OH) / Methylamine (AMA) | Final deprotection (post-synthesis) |

| TBDMS (tert-Butyldimethylsilyl) | 2'-Hydroxyl | Fluoride-Labile | Tetrabutylammonium Fluoride (TBAF) / Triethylamine Trihydrofluoride (TEA·3HF) | Final deprotection (post-synthesis, after base treatment) |

Comparative Analysis of Synthetic Routes and Protecting Group Chemistries for Modified Guanosine Phosphoramidites

While the this compound system is a well-established standard, ongoing research has led to the development of alternative protecting groups and synthetic strategies aimed at improving efficiency, yield, and purity of synthetic RNA.

Comparison of N2-Protecting Groups for Guanosine:

The choice of the N2-acyl protecting group for guanosine can significantly impact the deprotection kinetics. While isobutyryl (ibu) is standard, other groups like acetyl (Ac) or dimethylformamidine (dmf) are also used. harvard.edu

Isobutyryl (ibu): This is a robust, widely used protecting group that provides good stability during synthesis. Its removal typically requires treatment with concentrated ammonium hydroxide at elevated temperatures. umich.edu

Acetyl (Ac): The acetyl group is more labile than the isobutyryl group and can be removed under milder basic conditions. This is advantageous when the RNA sequence contains other sensitive modifications. vulcanchem.com

Dimethylformamidine (dmf): This amidine-based protecting group is even more labile than standard acyl groups and can be cleaved under very mild conditions, such as with aqueous ammonia at room temperature. diva-portal.org However, its stability can be a concern, and it has been reported to be surprisingly resistant to certain deprotection reagents like sodium hydroxide solutions. glenresearch.com

The selection of the N2-protecting group is therefore a trade-off between stability during synthesis and the mildness of the final deprotection conditions required.

Table 3: Comparison of Common N2-Protecting Groups for Guanosine

| N2-Protecting Group | Lability | Typical Deprotection Conditions | Key Features |

| Isobutyryl (ibu) | Standard | Conc. NH4OH, 55°C, 8-12 hrs | Robust, standard protection |

| Acetyl (Ac) | Mild | Milder base conditions than ibu | Useful for sensitive oligonucleotides |

| Dimethylformamidine (dmf) | Very Mild | Aq. NH4OH, room temp. | Allows for rapid deprotection under very mild conditions |

Comparison of 2'-Hydroxyl Protecting Groups: TBDMS vs. TOM

The bulky TBDMS group at the 2'-position can sterically hinder the coupling reaction, necessitating longer coupling times. atdbio.com Furthermore, under certain conditions, the TBDMS group can migrate between the 2' and 3' hydroxyl positions, leading to the formation of undesired 2'-5' phosphodiester linkages in the final product. atdbio.com

To address these limitations, the 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protecting group was developed. atdbio.comumich.edu

TBDMS (tert-butyldimethylsilyl): The traditional and most common 2'-OH protecting group. Its bulkiness can reduce coupling efficiency, especially for longer RNA sequences. glenresearch.com

TOM (triisopropylsilyloxymethyl): This group features an oxymethyl spacer that positions the bulky triisopropylsilyl moiety further away from the reaction center. glenresearch.com This reduction in steric hindrance leads to higher coupling efficiencies (e.g., >99%) and allows for shorter coupling times (e.g., 2.5 minutes) compared to TBDMS. glenresearch.comumich.edu The acetal-like linkage in the TOM group also prevents the 2'-3' silyl migration observed with TBDMS, thereby improving the fidelity of the synthesized RNA. atdbio.commdpi.com

Studies have shown that for the synthesis of long RNA oligonucleotides (e.g., 100-mers), TOM-protected phosphoramidites can result in a higher purity of the crude product compared to TBDMS-protected counterparts. glenresearch.commdpi.com

Table 4: Comparative Analysis of 2'-OH Protecting Groups: TBDMS vs. TOM

| Feature | 2'-O-TBDMS | 2'-O-TOM |

| Structure | Direct silyl ether linkage | Silyl ether with an oxymethyl spacer |

| Steric Hindrance | Higher | Lower |

| Coupling Efficiency | Good, but can be lower for long RNA | Higher, especially for long RNA glenresearch.comumich.edu |

| Coupling Time | Longer (e.g., up to 6 mins) atdbio.com | Shorter (e.g., 2.5 mins) umich.edu |

| 2'-3' Migration Risk | Yes atdbio.com | No (prevented by acetal (B89532) linkage) atdbio.com |

| Deprotection | Fluoride source (TBAF, TEA·3HF) | Fluoride source (TBAF, TEA·3HF) |

Mechanistic Aspects of 2 Tbdms Ibu Rg Incorporation into Oligoribonucleotides

Chemical Coupling Mechanisms in Automated Solid-Phase RNA Synthesis

Automated solid-phase RNA synthesis using 2'-TBDMS-ibu-rG phosphoramidite (B1245037) follows a cyclical four-step process: detritylation, coupling, capping, and oxidation. nih.gov

Detritylation: The synthesis begins with the removal of the acid-labile 5'-O-dimethoxytrityl (DMTr) protecting group from the solid support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction. shigematsu-bio.com This is typically achieved using a solution of a weak acid, such as trichloroacetic acid in dichloromethane.

Coupling: The this compound phosphoramidite is activated and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. beilstein-journals.orgnih.gov This reaction forms a phosphite (B83602) triester linkage. The steric bulk of the 2'-TBDMS group can influence the coupling efficiency, sometimes necessitating longer coupling times compared to DNA synthesis. atdbio.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of deletion mutants (n-1 sequences), a capping step is performed. This is typically done using acetic anhydride (B1165640) and N-methylimidazole to acetylate the unreacted hydroxyls. umich.edu

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to the more stable phosphate (B84403) triester. This is commonly achieved using an aqueous iodine solution. beilstein-journals.org

This cycle is repeated for each nucleotide to be added to the sequence.

Table 1: Steps in the Solid-Phase Synthesis Cycle

| Step | Reagent(s) | Purpose |

| Detritylation | Trichloroacetic acid in dichloromethane | Removes the 5'-DMTr group, exposing the 5'-hydroxyl. |

| Coupling | This compound phosphoramidite, activator (e.g., tetrazole) | Forms a phosphite triester linkage with the growing chain. |

| Capping | Acetic anhydride, N-methylimidazole | Blocks unreacted 5'-hydroxyl groups. |

| Oxidation | Aqueous iodine | Converts the phosphite triester to a stable phosphate triester. |

Investigation into the Role of Activating Agents in Phosphoramidite Coupling Reactions

Activating agents are crucial for the phosphoramidite coupling reaction to proceed efficiently. These agents play a dual role: they protonate the diisopropylamino group of the phosphoramidite, making it a good leaving group, and the anionic component of the activator attacks the phosphorus atom, forming a highly reactive intermediate. beilstein-journals.orgnih.gov

Commonly used activators include:

1H-Tetrazole: A traditional activator, though its use has been somewhat superseded by more efficient alternatives. beilstein-journals.orgnih.gov

5-Ethylthio-1H-tetrazole (ETT): Offers faster coupling kinetics compared to tetrazole. chemie-brunschwig.ch

5-Benzylthio-1H-tetrazole (BTT): Another efficient activator that allows for shorter coupling times. chemie-brunschwig.ch

4,5-Dicyanoimidazole (DCI): A non-explosive alternative to tetrazole derivatives. beilstein-journals.orgnih.gov

Table 2: Common Activating Agents in RNA Synthesis

| Activator | Key Features |

| 1H-Tetrazole | Traditional, effective but can have longer coupling times. beilstein-journals.orgnih.gov |

| 5-Ethylthio-1H-tetrazole (ETT) | Faster kinetics than tetrazole. chemie-brunschwig.ch |

| 5-Benzylthio-1H-tetrazole (BTT) | Allows for significantly reduced coupling times. chemie-brunschwig.ch |

| 4,5-Dicyanoimidazole (DCI) | Non-explosive, effective alternative. beilstein-journals.orgnih.gov |

Analysis of Potential Side Reactions and Degradation Pathways During Synthesis Cycling and Their Mitigation Strategies

Several side reactions can occur during the automated synthesis of oligoribonucleotides, potentially leading to lower yields and purity.

Depurination: The repeated acid treatment during the detritylation step can lead to the cleavage of the N-glycosidic bond of purine (B94841) bases, particularly adenine (B156593) and guanine (B1146940). This can be mitigated by using milder detritylation conditions or by employing base-protecting groups that offer greater stability.

Phosphonate Formation: Incomplete oxidation can leave behind unstable H-phosphonate linkages in the oligonucleotide backbone. Ensuring sufficient oxidation time and fresh reagents is crucial.

Formation of N+1 Species: If the activator is too acidic, it can lead to the removal of the DMTr group of the incoming phosphoramidite, resulting in the addition of an extra nucleotide. chemie-brunschwig.ch Careful selection of the activator and optimization of coupling times can minimize this.

2' to 3' Isomerization: Although the 2'-TBDMS group provides protection, there is a possibility of phosphodiester bond isomerization under certain conditions. nih.gov This is generally minimized by maintaining anhydrous conditions throughout the synthesis.

Side reactions during deprotection: The final deprotection steps to remove the protecting groups from the bases, phosphate backbone, and the 2'-hydroxyl can also be a source of side reactions if not performed carefully. For instance, incomplete removal of the 2'-TBDMS group can lead to strand cleavage during subsequent purification or handling. shigematsu-bio.comrsc.org The use of fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF) is standard for removing the TBDMS group. atdbio.com

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation Strategy |

| Depurination | Acid-catalyzed cleavage of N-glycosidic bond | Milder detritylation conditions, stable protecting groups. |

| Incomplete Oxidation | Insufficient oxidation time or reagent quality | Optimize oxidation step, use fresh reagents. |

| N+1 Species Formation | Overly acidic activator | Select appropriate activator, optimize coupling time. chemie-brunschwig.ch |

| 2'-3' Isomerization | Instability of phosphotriester group | Maintain anhydrous conditions. nih.gov |

| Incomplete Deprotection | Harsh or incomplete deprotection conditions | Careful control of deprotection reagents and timing. shigematsu-bio.comrsc.org |

Kinetic and Thermodynamic Stability Considerations of this compound During Oligonucleotide Assembly

The kinetic and thermodynamic stability of the this compound monomer and the growing oligonucleotide chain are critical for successful synthesis.

Kinetic Stability: The this compound phosphoramidite must be stable enough to withstand the conditions of synthesis until it is activated for coupling. The diisopropylamino group provides good kinetic stability. However, the phosphoramidite is sensitive to moisture and oxidation, requiring storage under anhydrous and inert conditions. The kinetics of the coupling reaction are influenced by the activator, concentration of reactants, and temperature. Defects like mismatches or bulges in the growing chain have been shown to have a relatively small effect on the association kinetics (kon) but can significantly impact the dissociation kinetics (koff). biorxiv.orgbiorxiv.org

Thermodynamic Stability: The thermodynamic stability of the modified oligonucleotide duplex is a key consideration for its downstream applications. The presence of 2'-O-modifications can influence the thermal stability (melting temperature, Tm) of the resulting RNA duplex. While the TBDMS group is removed post-synthesis, other 2'-modifications have been shown to increase the Tm of duplexes. nih.gov The stability of the final deprotected RNA is also crucial; any remaining protecting groups or side products can lead to degradation. rsc.org The N-isobutyryl protecting group on guanine is designed to be labile under the final deprotection conditions to ensure its complete removal.

Deprotection Strategies for Oligoribonucleotides Containing 2 Tbdms Ibu Rg Residues

Methodologies for Cleavage from Solid Support and Removal of Base-Labile Protecting Groups

The initial step in deprotection involves the cleavage of the synthesized oligoribonucleotide from the solid support and the concurrent removal of the protecting groups from the nucleobases and the phosphate (B84403) backbone. rsc.org The isobutyryl (iBu) group on guanine (B1146940) and the β-cyanoethyl groups on the phosphates are base-labile and are typically removed under alkaline conditions. umich.edu

A common and historically used method involves treating the solid-supported oligonucleotide with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (typically in a 3:1 v/v ratio). umich.edu This treatment effectively cleaves the succinyl linker, releasing the oligonucleotide into the solution, and removes the acyl protecting groups from the bases. However, this method can require prolonged reaction times, often several hours at elevated temperatures (e.g., 55 °C), which can potentially lead to degradation of the RNA strand. google.com

To expedite this process and improve the yield and purity of the final product, more efficient deprotecting reagents have been developed. A widely adopted alternative is a mixture of aqueous methylamine (B109427) (MA) and ammonium hydroxide, often referred to as AMA. glenresearch.comnih.gov This reagent significantly reduces the deprotection time to as little as 10-15 minutes at 65 °C. umich.eduresearchgate.net Another rapid deprotection system utilizes a mixture of triethylamine (B128534) and lithium hydroxide in methanol. nih.gov

The choice of deprotection agent can be influenced by the presence of other modifications within the oligonucleotide sequence. For instance, some base-labile protecting groups are incompatible with strong amine solutions, necessitating milder conditions. glenresearch.com

Table 1: Comparison of Common Reagents for Cleavage and Base Deprotection

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Ammonium Hydroxide/Ethanol (3:1) | 55°C, 1-4 hours google.com | Standard, well-established method. | Long reaction times, potential for RNA degradation. |

| Aqueous Methylamine (AMA) | 65°C, 10-15 minutes umich.eduresearchgate.net | Rapid deprotection, improved yields. glenresearch.com | Requires careful handling of volatile amines. |

| Triethylamine/Lithium Hydroxide in Methanol | 75°C, 40-60 minutes nih.gov | Rapid, avoids ammonia (B1221849). | Requires subsequent neutralization. |

| Ethylenediamine (EDA) | Room temperature, 2 hours nih.gov | Mild conditions. | May not be as efficient for all protecting groups. |

Advanced Purification Methodologies for Fully Deprotected Modified Oligoribonucleotides

After the complete deprotection of the oligoribonucleotide, the crude product contains the full-length sequence as well as truncated sequences (failure sequences) and residual protecting groups. nih.govlabcluster.com Purification is therefore essential to isolate the desired full-length product. The choice of purification method depends on the length of the oligonucleotide, the scale of the synthesis, and the required purity for the intended application. labcluster.com

For many applications, a simple desalting step is sufficient to remove residual salts and by-products. labcluster.com This is often performed using size-exclusion chromatography or ethanol precipitation.

For higher purity, several chromatographic techniques are employed:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. labcluster.com It is particularly effective for "trityl-on" purification, where the hydrophobic 5'-O-dimethoxytrityl (DMTr) group is left on the full-length product, allowing for its strong retention and separation from the "trityl-off" failure sequences. harvard.edu RP-HPLC is also well-suited for purifying oligonucleotides containing hydrophobic modifications. labcluster.com

Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): This method separates oligonucleotides based on the negative charge of the phosphate backbone. labcluster.com It provides excellent resolution and is highly effective at separating full-length products from shorter, truncated sequences. AE-HPLC can be challenging for oligonucleotides with a high guanosine (B1672433) content unless the base protecting groups are retained during purification. researchgate.net

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to purify oligonucleotides, separating them based on size with single-nucleotide resolution. The desired band is excised from the gel, and the oligonucleotide is eluted.

For modified oligonucleotides, a combination of purification methods, such as sequential RP-HPLC and AE-HPLC, may be necessary to achieve the desired level of purity. labcluster.com Affinity purification methods, utilizing tags like biotin (B1667282) incorporated into the oligonucleotide, can also be employed for highly specific isolation of the full-length product. researchgate.net

Table 3: Purification Methodologies for Deprotected Oligonucleotides

| Purification Method | Principle of Separation | Best Suited For | Advantages | Limitations |

| Desalting | Size exclusion | Removal of salts and small molecules. labcluster.com | Simple, fast. | Does not remove failure sequences. |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | "Trityl-on" purification, modified oligos. labcluster.comharvard.edu | High resolution, scalable. | Resolution decreases with increasing oligo length. labcluster.com |

| Anion-Exchange HPLC (AE-HPLC) | Charge (phosphate backbone) | High-purity separation of full-length from truncated sequences. labcluster.com | Excellent resolution for shorter oligos. | Resolution decreases for longer oligos (>40mers). labcluster.com |

| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | High-resolution purification of unmodified and some modified oligos. | Single-nucleotide resolution. | Labor-intensive, potential for contamination from gel matrix. |

| Affinity Purification | Specific binding (e.g., biotin-avidin) | High-specificity isolation of tagged oligonucleotides. researchgate.net | Very high purity. | Requires incorporation of an affinity tag. |

Research Applications of 2 Tbdms Ibu Rg in Nucleic Acid Science

Strategic Utilization as a Monomer in High-Fidelity RNA Oligonucleotide Synthesis

The primary application of 2'-TBDMS-ibu-rG lies in its role as a phosphoramidite (B1245037) monomer for the solid-phase synthesis of RNA oligonucleotides. biosearchtech.com This process involves a cyclical four-step reaction: deblocking, coupling, capping, and oxidation, which allows for the precise assembly of a desired RNA sequence. nih.gov The tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position is crucial for preventing unwanted side reactions and degradation during the synthesis cycle. While TBDMS chemistry is widely accepted, especially for therapeutic applications, it can sometimes lead to lower coupling efficiencies and limit the length of the synthesized oligonucleotide due to steric hindrance. google.comshigematsu-bio.com

The isobutyryl (iBu) group protects the exocyclic amine of guanine (B1146940), preventing it from reacting during the coupling steps. Following synthesis, a deprotection procedure is necessary to remove the TBDMS and other protecting groups to yield the final, functional RNA molecule. shigematsu-bio.com The quality and purity of the resulting RNA are critical for downstream applications, and stringent quality control measures, including HPLC and NMR, are employed to ensure the integrity of the phosphoramidite starting material.

Table 1: Key Protecting Groups in this compound and Their Functions

| Protecting Group | Protected Moiety | Function during Synthesis |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Protects the 5'-hydroxyl group; removed at the start of each synthesis cycle to allow for chain elongation. |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Prevents isomerization and cleavage of the internucleotide bond. google.com |

| Isobutyryl (iBu) | N2 of Guanine | Prevents unwanted side reactions at the exocyclic amine of the guanine base. |

| β-Cyanoethyl (CE) | 3'-Phosphoramidite | Protects the phosphite (B83602) triester, which is later oxidized to a more stable phosphate (B84403). shigematsu-bio.com |

Rational Design and Fabrication of Site-Specifically Modified RNA Oligomers for Research Purposes

The phosphoramidite chemistry utilizing monomers like this compound allows for the rational design and synthesis of RNA oligonucleotides with specific modifications at defined positions. nih.gov This capability is invaluable for creating custom RNA molecules for a wide array of research applications. By incorporating modified phosphoramidites during synthesis, researchers can introduce fluorescent labels, biotin (B1667282), non-natural bases, and other functional groups into the RNA sequence.

This site-specific modification is crucial for studies aimed at understanding RNA structure and function. For example, researchers can synthesize RNA with a single modified nucleotide to investigate its effect on RNA folding, stability, or interaction with proteins. nih.gov The ability to create these precisely modified RNA molecules has been instrumental in advancing our understanding of the roles of various RNA modifications in biological processes.

Employment in the Development of Research Tools for Elucidating RNA Structure-Function Relationships

Synthetic oligonucleotides created using this compound are fundamental tools for investigating the intricate relationship between RNA structure and its biological function. ed.ac.uk By systematically introducing modifications, researchers can probe the importance of specific nucleotides or structural motifs. nih.gov For instance, the synthesis of RNA with altered base-pairing capabilities can help elucidate the role of specific secondary structures in ribozyme activity or protein binding.

Furthermore, the incorporation of spectroscopic probes or cross-linking agents at specific sites within an RNA molecule allows for detailed biophysical studies. glenresearch.com These modified RNAs can be used in techniques like NMR spectroscopy, X-ray crystallography, and fluorescence resonance energy transfer (FRET) to gain high-resolution structural information and to study the dynamics of RNA folding and interactions. ed.ac.uk

Contribution to the Synthesis of Novel Oligonucleotide Analogues for Biochemical and Biophysical Studies

The versatility of phosphoramidite chemistry extends to the synthesis of a wide range of novel oligonucleotide analogues with altered chemical properties. googleapis.com By using modified phosphoramidites, including those derived from this compound, researchers can create RNA molecules with non-standard backbones, sugars, or bases. These analogues are essential for a variety of biochemical and biophysical investigations.

For example, the introduction of modifications at the 2'-position of the ribose sugar can impact the conformational properties of the RNA duplex. glenresearch.com The synthesis of these analogues allows for the systematic study of how changes in the sugar pucker and backbone geometry affect RNA stability, hybridization, and biological activity. These studies are crucial for understanding the fundamental principles of nucleic acid structure and for the development of RNA-based technologies.

Applications in Cutting-Edge Gene Synthesis and Gene Editing Research, including CRISPR-Cas9 gRNA

Synthetic RNA oligonucleotides are at the forefront of modern molecular biology, particularly in the fields of gene synthesis and gene editing. The CRISPR-Cas9 system, a revolutionary gene-editing tool, relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic target. addgene.org Chemical synthesis using phosphoramidites like this compound is a key method for producing the high-purity gRNAs required for these applications. horizondiscovery.com

Chemically synthesized gRNAs offer several advantages over those produced by in vitro transcription, including higher purity, the ability to incorporate stabilizing modifications, and the absence of a 5'-triphosphate group which can trigger an immune response. horizondiscovery.com The precise control over the sequence and modifications afforded by chemical synthesis is critical for optimizing the efficiency and specificity of CRISPR-Cas9-mediated gene editing.

Table 2: Comparison of Synthetic vs. In Vitro Transcribed gRNA

| Feature | Synthetic gRNA | In Vitro Transcribed gRNA |

| Purity | High | Variable, may contain truncated products |

| Modifications | Easily incorporated | Difficult to incorporate |

| 5'-End | Defined, can be modified | 5'-triphosphate |

| Length | Precise | Can have length heterogeneity |

| Immune Response | Lower potential | Can trigger innate immune sensors |

Exploration of Oligonucleotides with Tailored Biochemical Properties, such as Enhanced Nuclease Resistance and Binding Affinity

A significant area of research focuses on developing oligonucleotides with improved therapeutic potential. This often involves introducing chemical modifications to enhance their stability against degradation by cellular nucleases and to increase their binding affinity to target sequences. chemie-brunschwig.ch Modifications at the 2'-position of the ribose, such as 2'-O-methyl or 2'-fluoro, are commonly used to confer nuclease resistance. shigematsu-bio.com

While this compound itself is a standard building block, it is used in the synthesis of oligonucleotides that may also contain these nuclease-resistant modifications. google.comgoogleapis.com The strategic placement of these modified nucleotides within an oligonucleotide can significantly extend its half-life in a cellular environment, a critical factor for the efficacy of antisense oligonucleotides and siRNAs. chemie-brunschwig.ch Furthermore, modifications can also be used to fine-tune the binding affinity of an oligonucleotide to its target, optimizing its therapeutic effect. shigematsu-bio.com

Research into Receptor-like Approaches for High Fidelity Base Pairing Utilizing this compound

Recent research has explored novel approaches to achieve high-fidelity base pairing, drawing inspiration from receptor-ligand interactions. The precise synthesis of oligonucleotides using monomers such as this compound is fundamental to these studies. tum.de By creating synthetic RNA molecules with specific sequences and modifications, researchers can investigate the principles of molecular recognition and design systems with enhanced base-pairing specificity.

This area of research aims to develop new strategies for applications where precise targeting is paramount, such as in diagnostics and therapeutics. The ability to synthesize custom RNA molecules allows for the systematic testing of different designs and the optimization of their binding properties.

Analytical and Quality Control Methodologies for 2 Tbdms Ibu Rg Phosphoramidites in Research Settings

Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 2'-TBDMS-ibu-rG phosphoramidite (B1245037). Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed structural information, confirming the identity of the compound and identifying potential impurities. acs.orglcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ³¹P NMR are routinely used for the characterization of phosphoramidites. magritek.com

¹H NMR spectra of phosphoramidites are often complex but provide diagnostic signals for key structural components, including the protons on the nitrogenous base, the sugar moiety, and the various protecting groups (DMT, TBDMS, ibu, and cyanoethyl). magritek.com The correct integration and chemical shifts of these signals confirm the compound's identity.

³¹P NMR is particularly powerful for assessing phosphoramidite purity. The phosphoramidite moiety contains a chiral phosphorus (III) center, resulting in two distinct diastereomers that typically appear as two singlets in the ³¹P NMR spectrum, usually between 140 ppm and 155 ppm. magritek.com The absence of significant signals from phosphorus (V) species, such as H-phosphonates or phosphate (B84403) triesters (which can arise from oxidation or hydrolysis), is a critical quality indicator. thermofisher.com High-purity batches of this compound phosphoramidite are expected to show a ³¹P NMR purity of ≥99%. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides an accurate mass measurement of the molecule, which can be used to confirm its elemental composition. nih.gov For this compound phosphoramidite (C₅₀H₆₈N₇O₉PSi), the expected monoisotopic mass is precisely determined. sigmaaldrich.com This technique is highly sensitive for detecting and identifying impurities, even at trace levels, by comparing their measured mass-to-charge ratios with theoretical values. lcms.cznih.gov

| Technique | Purpose | Key Parameters for this compound | Typical Specification |

| ¹H NMR | Structural Confirmation | Conformance to the expected chemical shifts and integration for all protons. magritek.comsigmaaldrich.com | Conforms to structure. sigmaaldrich.com |

| ³¹P NMR | Purity Assessment & Impurity Detection | Diastereomeric signals around 148-150 ppm. magritek.comnih.gov Absence of P(V) impurities. thermofisher.com | ≥99% Purity. sigmaaldrich.com P(III) Impurities ≤0.5%. sigmaaldrich.com |

| HRMS (ESI) | Identity Confirmation & Impurity ID | Accurate mass measurement of the protonated molecule [M+H]⁺. nih.gov | Conforms to structure/mass. sigmaaldrich.com |

High-Performance Chromatographic Purity Assessment (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of phosphoramidites. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both quantifying purity and identifying impurities. lcms.cz

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method used. researchgate.net The phosphoramidite is separated from its impurities based on hydrophobicity. A high-purity sample of this compound will exhibit a single major peak corresponding to the two co-eluting diastereomers. The purity is typically determined by the peak area percentage. For research-grade and therapeutic-grade materials, the HPLC purity specification is stringent, often requiring ≥99.0%. thermofisher.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. lcms.cz As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the confident identification of impurity peaks, such as those arising from oxidation, hydrolysis, or the presence of by-products from the synthesis. thermofisher.com An example impurity profile for TheraPure 2ʹ-TBDMS-iBU-rG phosphoramidite by LC-MS demonstrates the ability to detect and quantify various related substances. thermofisher.comthermofisher.com A critical impurity that is monitored is the 2'-phosphoramidite isomer, which can form through the migration of the TBDMS group from the 2' to the 3' position during synthesis. thermofisher.com Its presence can lead to the formation of unnatural 2'-5' internucleotide linkages during oligonucleotide synthesis. thermofisher.com

| Method | Principle | Application for this compound | Typical Specification |

| RP-HPLC | Separation by hydrophobicity | Quantifies the main product peak area relative to all other peaks. | ≥99.0% Purity. sigmaaldrich.com No single impurity >0.5%. sigmaaldrich.com |

| LC-MS | HPLC separation followed by MS detection | Identifies the mass of the main peak and all impurity peaks for structural elucidation. thermofisher.com | Confirms identity and characterizes impurity profile. lcms.cz |

Quantitative Analysis of Impurity Profiles and Batch-to-Batch Reproducibility

Maintaining consistent quality across different batches of this compound phosphoramidite is crucial for reproducible oligonucleotide synthesis. This requires a comprehensive strategy for the quantitative analysis of impurity profiles. thermofisher.com

The synthesis of phosphoramidites is a multi-step process that can generate various impurities. thermofisher.com These can include:

Starting material-related impurities: Unreacted nucleosides or incompletely protected intermediates.

Process-related impurities: By-products from side reactions, such as the formation of the 2'-phosphoramidite isomer. thermofisher.com

Degradation products: Oxidized (P(V)) or hydrolyzed species. Low water content (typically ≤0.3%) is a key specification to prevent hydrolysis. thermofisher.comsigmaaldrich.com

Rigorously controlled manufacturing processes are essential to minimize the levels of reactive P(III) impurities and ensure high batch-to-batch reproducibility. thermofisher.comthermofisher.com Suppliers of high-quality phosphoramidites provide a Certificate of Analysis (CoA) with detailed results from various analytical tests for each batch. Comparing these CoAs across different batches allows researchers to assess consistency in purity, water content, and the levels of specific impurities. sigmaaldrich.com This holistic control strategy, which involves setting tight specifications for known and unknown impurities, is critical, especially in therapeutic research. usp.org

| Impurity Type | Source | Analytical Method for Detection | Typical Control Limit |

| Oxidized P(V) Species | Air/moisture exposure | ³¹P NMR | Sum of non-primary peaks < 0.5 mol %. thermofisher.com |

| Hydrolyzed Amidite | Moisture | ³¹P NMR, RP-HPLC | Water Content < 0.3%. sigmaaldrich.comthermofisher.com |

| 2'-Isomer | TBDMS group migration | RP-HPLC, LC-MS | Not detected or below a specified threshold. thermofisher.com |

| Residual Solvents | Synthesis/purification | Gas Chromatography (GC) | ≤3% total. sigmaaldrich.com |

Methodologies for Assessing Coupling Efficiency of this compound During Oligonucleotide Synthesis

The ultimate functional test for a phosphoramidite is its performance in automated oligonucleotide synthesis. The coupling efficiency—the percentage of growing oligonucleotide chains that successfully react with the incoming phosphoramidite in a single synthesis cycle—is a critical performance metric.

Due to the steric hindrance of the 2'-TBDMS protecting group, RNA phosphoramidites like this compound generally require longer coupling times than their DNA counterparts. shigematsu-bio.comchemie-brunschwig.ch Coupling efficiency is typically assessed using one of the following methods:

Trityl Cation Monitoring: The most common method for real-time monitoring on automated synthesizers involves measuring the absorbance of the dimethoxytrityl (DMT) cation released at the beginning of each coupling cycle. harvard.edu A constant or very slow decline in the yield of the trityl cation from cycle to cycle indicates high and consistent coupling efficiency. A significant drop after the coupling of a specific monomer can indicate a problem with that phosphoramidite batch.

Chromatographic or Electrophoretic Analysis of the Final Product: After synthesis, the full-length oligonucleotide product can be analyzed by HPLC or capillary electrophoresis (CE). A high coupling efficiency results in a high proportion of the desired full-length product (n) and minimal amounts of failure sequences, particularly the n-1 sequence. Lower coupling efficiencies lead to a more complex mixture of shorter oligonucleotides, making purification difficult. google.com

For sterically hindered monomers like this compound, optimizing the activator and coupling time is crucial. While standard activators like 1H-Tetrazole can be used, they may require coupling times of 12-15 minutes. chemie-brunschwig.ch More potent activators, such as 5-Benzylthio-1H-tetrazole (BTT), can significantly reduce the required coupling time to 3-5 minutes while achieving high efficiency. chemie-brunschwig.chglenresearch.com Stringent quality control of the phosphoramidite itself, including low water content and high purity, is a prerequisite for achieving the high coupling efficiencies (often >98-99%) needed for the synthesis of long and pure RNA oligonucleotides. thermofisher.comharvard.edu

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-O-tert-butyldimethylsilylguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite |

| DMT | Dimethoxytrityl |

| TBDMS | tert-butyldimethylsilyl |

| ibu | Isobutyryl |

| BTT | 5-Benzylthio-1H-tetrazole |

| ETT | 5-Ethylthio-1H-tetrazole |

| DCI | Dicyanoimidazole |

| H-phosphonate | Hydrogen phosphonate |

| TEAA | Triethylammonium acetate |

| TEA·3HF | Triethylamine (B128534) trihydrofluoride |

Q & A

Q. How to design a robust experiment comparing this compound with 2'-F-rG in CRISPR guide RNA applications?

- Answer: Use a split-plot design: synthesize guide RNAs with each modification, transfect into HEK293 cells, and measure editing efficiency via next-gen sequencing. Include internal controls (unmodified guides) and normalize for transfection efficiency (e.g., via flow cytometry). For statistical rigor, use ANOVA with post-hoc Tukey tests and report effect sizes. Pre-register hypotheses to mitigate bias .

Methodological Considerations

- Literature Review: Utilize SciFinder or Reaxys to compile kinetic data and synthetic protocols, prioritizing peer-reviewed journals over vendor catalogs .

- Data Validation: Apply triangulation by cross-checking NMR, MS, and enzymatic digestion results. Archive raw data in repositories like Zenodo with DOI links .

- Ethical Compliance: Ensure GDPR adherence if handling human-derived RNA samples, including anonymization protocols and IRB approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.